

Evaluating 8-Bromo-1-octanol as a Versatile C8 Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630

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In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. For the introduction of an eight-carbon (C8) chain, chemists have a variety of synthons at their disposal, each with distinct advantages and disadvantages. This guide provides a comprehensive evaluation of **8-Bromo-1-octanol** as a key intermediate, comparing its performance against other common C8 synthons. This analysis is supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic planning.

Executive Summary

8-Bromo-1-octanol stands out as a highly versatile bifunctional C8 synthon, offering a terminal hydroxyl group for derivatization and a primary bromide that serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality allows for sequential and selective modifications at either end of the C8 chain. Key alternatives include 1,8-octanediol, 8-chloro-1-octanol, and 1-octene, each presenting a different set of reactive handles and synthetic pathways. The choice of synthon is ultimately dictated by the specific target molecule, desired reactivity, and overall synthetic strategy.

Comparison of C8 Synthons

The utility of a C8 synthon is largely determined by the ease of its synthesis and its reactivity in subsequent transformations. Below is a comparative overview of **8-bromo-1-octanol** and its alternatives.

Synthesis of C8 Synthons

The accessibility of the C8 synthon is a critical first step in any synthetic campaign. The following table summarizes common synthetic routes to **8-bromo-1-octanol** and its counterparts.

Starting Material	Target Synthon	Reagents and Conditions	Yield (%)	Reference
1,8-Octanediol	8-Bromo-1-octanol	48% HBr, Toluene, Reflux, 8h	Quantitative	[1][2]
1,8-Octanediol	8-Chloro-1-octanol	Thionyl chloride (SOCl ₂) or Phosphorus trichloride (PCl ₃)	High (Specific yield not reported)	General Method
1-Octene	1-Bromo-8-octanol	1. PBr ₃ , H ₂ O (in situ HBr generation) 2. Oxidation	>80 (for hydrobromination step)	[3]
Diethyl suberate	1,8-Octanediol	H ₂ , Copper-chromium oxide catalyst, High T, High P	~95	[4]

As the data indicates, **8-bromo-1-octanol** can be synthesized in quantitative yield from the readily available 1,8-octanediol.[1][2] This high-yielding, one-step procedure makes it an attractive choice. While specific yield data for the chlorination of 1,8-octanediol is not readily available in direct comparative studies, the methods are well-established. The synthesis of **8-bromo-1-octanol** from 1-octene is a two-step process involving an anti-Markovnikov hydrobromination followed by oxidation, with the initial step providing good yields.[3] 1,8-octanediol itself can be obtained in high yield from the hydrogenation of diethyl suberate.[4]

Reactivity in Nucleophilic Substitution: The Williamson Ether Synthesis

A common application for bifunctional synthons like **8-bromo-1-octanol** is the Williamson ether synthesis, where the halide is displaced by an alkoxide. The nature of the halogen significantly impacts the reaction rate and efficiency. Alkyl bromides are generally more reactive than alkyl chlorides due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion.

Alkyl Halide	Nucleophile	Product	Reaction Conditions	Yield (%)	Reaction Time (h)
8-Bromo-1-octanol	Sodium Phenoxide	8-Phenoxy-1-octanol	PTC, NaOH, Toluene, 70-80°C	High (Specific yield not reported)	6-8
8-Chloro-1-octanol	Sodium Phenoxide	8-Phenoxy-1-octanol	PTC, NaOH, Toluene, 70-80°C	Lower than bromide (expected)	Longer than bromide (expected)

While a direct comparative study with quantitative yields for the Williamson ether synthesis using **8-bromo-1-octanol** versus 8-chloro-1-octanol under identical conditions is not readily available in the searched literature, the principles of nucleophilic substitution predict a faster reaction and higher yield with the bromo- compound. The use of phase-transfer catalysis (PTC) can enhance the reactivity of both substrates.^{[5][6]}

Experimental Protocols

Synthesis of 8-Bromo-1-octanol from 1,8-Octanediol

Materials:

- 1,8-Octanediol (16 g, 110 mmol)
- 48% aqueous hydrobromic acid (15.5 mL, 137 mmol)
- Toluene (250 mL)

- Anhydrous sodium sulfate
- Distilled water
- Brine

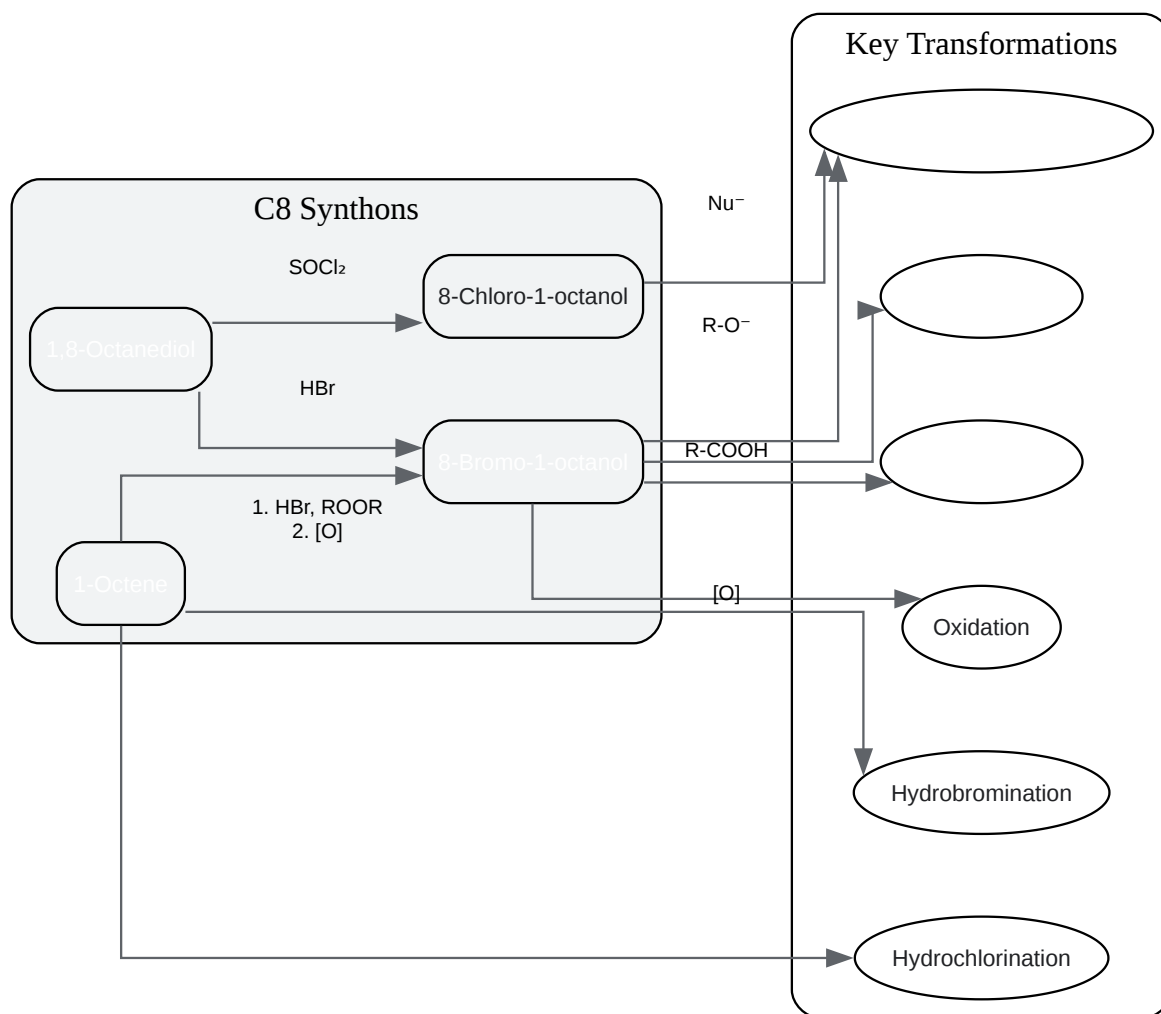
Procedure:

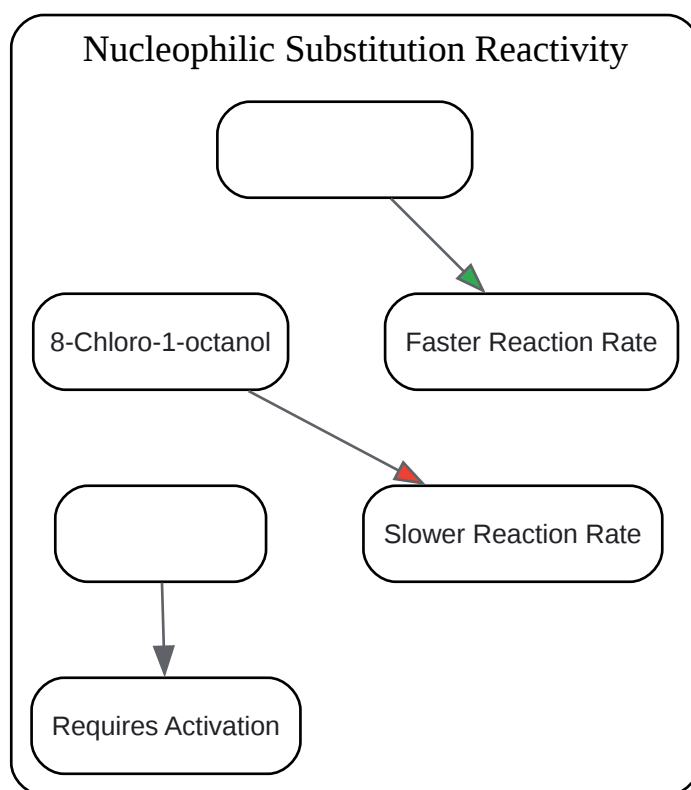
- Dissolve 1,8-octanediol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[\[1\]](#)[\[2\]](#)
- Add the hydrobromic acid to the solution.[\[1\]](#)[\[2\]](#)
- Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 8 hours.[\[1\]](#)[\[2\]](#)
- Cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with distilled water (2x) and brine (1x).[\[1\]](#)[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield **8-bromo-1-octanol**.[\[1\]](#)[\[2\]](#)

Expected Yield: Quantitative.[\[1\]](#)[\[2\]](#)

Signaling Pathways and Logical Relationships

The versatility of **8-bromo-1-octanol** stems from its ability to participate in various reaction pathways, allowing for the synthesis of a diverse range of derivatives. The following diagrams illustrate these possibilities.





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